molecular formula C20H20N4O2S B2626601 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole CAS No. 1428118-67-5

3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No. B2626601
CAS RN: 1428118-67-5
M. Wt: 380.47
InChI Key: CBNNABCBXNRFTF-UHFFFAOYSA-N
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Description

The compound “3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidin-2-yl group, and a 1,2,4-triazole group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other pyrrolidine and triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring and a five-membered 1,2,4-triazole ring. The spatial orientation of these rings and their substituents could significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyrrolidine ring might undergo reactions typical of secondary amines, while the triazole ring might participate in reactions typical of heterocyclic aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Urease Inhibition

This compound could potentially be used as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in the nitrogen cycle. Inhibiting this enzyme could have implications in treating diseases related to the nitrogen cycle.

Antibacterial Activity

The compound shows potential antibacterial activity . This could make it useful in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

Antifungal Activity

Similar to its antibacterial properties, the compound also shows potential antifungal activity . This could be useful in treating fungal infections.

Antituberculosis Agents

The compound has been studied for its potential as an antituberculosis agent . Tuberculosis is a major global health problem, and the development of new treatments is a critical area of research.

Inhibition of Aminoacyl-tRNA Synthetases

The compound has been found to inhibit aminoacyl-tRNA synthetases , enzymes that play a key role in protein synthesis. This could have implications in the development of treatments for diseases related to protein synthesis.

Inducing Cell Cycle Arrest and Apoptosis

The compound has been found to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . This could make it a potential candidate for cancer treatment.

Targeting Methionyl-tRNA Synthetase

The compound has shown significant inhibitory activity toward mycobacterial methionyl-tRNA synthetase . This enzyme is involved in the initiation of protein synthesis, and inhibiting it could have therapeutic implications.

Treatment of Multi-drug Resistant Tuberculosis

The compound has shown inhibitory activity and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activity .

Mechanism of Action

properties

IUPAC Name

3-phenyl-5-[1-(2-phenylethenylsulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-27(26,15-13-16-8-3-1-4-9-16)24-14-7-12-18(24)20-21-19(22-23-20)17-10-5-2-6-11-17/h1-6,8-11,13,15,18H,7,12,14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNABCBXNRFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole

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